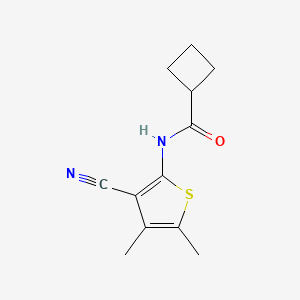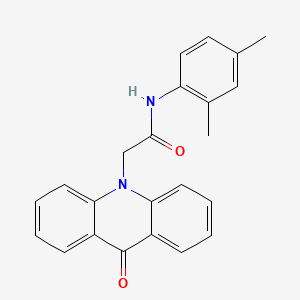
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide, also known as DMAPT, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. DMAPT has been found to have anti-tumor effects in a variety of cancer types, and research is ongoing to better understand its mechanisms of action and potential clinical applications.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide is not fully understood, but it is thought to involve the inhibition of the transcription factor NF-kappaB. NF-kappaB is a protein that plays a key role in regulating the immune system and inflammation, but it is also involved in the development and progression of cancer. N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been found to inhibit NF-kappaB activity, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been found to have other biochemical and physiological effects. For example, N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been shown to have anti-inflammatory effects and to inhibit the growth and invasion of bacteria. N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide as a research tool is its specificity for inhibiting NF-kappaB activity. This allows researchers to study the role of NF-kappaB in various biological processes, including cancer development and progression. However, one limitation of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide. One area of interest is the development of more specific and less toxic NF-kappaB inhibitors. Another area of interest is the use of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation, to enhance their effectiveness. Additionally, research is ongoing to better understand the mechanisms of action of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide and its potential clinical applications in cancer treatment and other diseases.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common method involves the reaction of 2,4-dimethylaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 9-chloroacridine. The final step involves the reaction of the resulting intermediate with ammonia to form N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been the subject of numerous scientific studies, with a focus on its potential as an anti-cancer agent. Research has shown that N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has anti-tumor effects in a variety of cancer types, including breast, prostate, and lung cancer. N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow).
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-15-11-12-19(16(2)13-15)24-22(26)14-25-20-9-5-3-7-17(20)23(27)18-8-4-6-10-21(18)25/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQDNDQVVYKGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


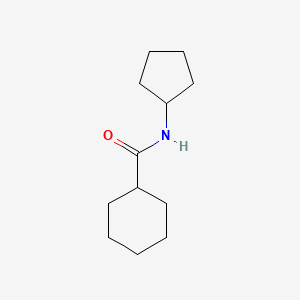
![1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7558245.png)
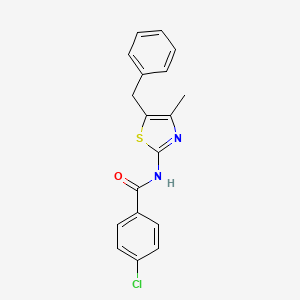
![1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7558264.png)
![N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7558280.png)
![1-Benzyl-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558294.png)
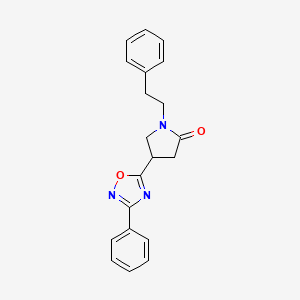
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558303.png)
![1-[2-[(4-Oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7558309.png)
![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558321.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558327.png)
![6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B7558334.png)
